2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring connected to a piperidine ring, which is further substituted with a trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling with Pyrimidine: The final step involves coupling the piperidine intermediate with a pyrimidine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced piperidine derivatives.
Scientific Research Applications
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders due to its piperidine moiety.
Agrochemicals: The compound can be explored for its potential as a pesticide or herbicide, leveraging the biological activity of the trifluoromethyl group.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with neurotransmitter receptors, while the pyrimidine ring may participate in hydrogen bonding with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the piperidine and pyrimidine rings.
Piperidine derivatives: Compounds like piperidine-3-carboxylic acid share the piperidine ring but differ in other substituents.
Pyrimidine derivatives: Compounds such as 2-methoxypyrimidine share the pyrimidine ring but have different substituents.
Uniqueness
2-({1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine is unique due to the combination of its trifluoromethyl group, piperidine ring, and pyrimidine ring, which together confer distinct chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
2-[[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-1-6-14(22-13)23-9-2-4-12(10-23)11-24-15-20-7-3-8-21-15/h1,3,5-8,12H,2,4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNRPGJPQGHHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC(=N2)C(F)(F)F)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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